1,4-Dibromo-1,1,2-trifluorobutane

Description

BenchChem offers high-quality 1,4-Dibromo-1,1,2-trifluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-1,1,2-trifluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dibromo-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2F3/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPJUIZHZWFYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382640 | |

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-57-6 | |

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

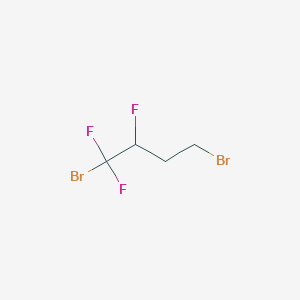

Chemical structure of 1,4-Dibromo-1,1,2-trifluorobutane

Structure, Synthesis, and Application in Fluorinated Materials

Executive Summary & Chemical Identity

1,4-Dibromo-1,1,2-trifluorobutane (CAS: 155957-57-6) is a specialized bifunctional halogenated intermediate. Unlike its perfluorinated analogs, the presence of a hydro-fluorinated segment (

Chemical Profile

| Property | Specification |

| IUPAC Name | 1,4-Dibromo-1,1,2-trifluorobutane |

| CAS Number | 155957-57-6 |

| Molecular Formula | |

| Molecular Weight | 269.89 g/mol |

| Structure | |

| Physical State | Colorless to pale yellow liquid (Standard conditions) |

| Predicted Boiling Point | 165–170°C (at 760 mmHg) |

| Density | ~2.0 g/cm³ (Estimated based on homologs) |

| Solubility | Soluble in chlorinated solvents, THF, acetone; insoluble in water.[1] |

Synthetic Methodology: Radical Telomerization

The most robust route to 1,4-dibromo-1,1,2-trifluorobutane is the free-radical addition (telomerization) of 1,2-dibromo-1,1,2-trifluoroethane to ethylene . This process exploits the bond dissociation energy difference between the

The Mechanistic Logic

The precursor,

-

The

bond on the -

The

bond on the -

Therefore, the radical chain initiates at the

position, ensuring the regioselective formation of the 1,1,2-trifluoro isomer rather than a random mixture.

Experimental Protocol

Reagents:

-

Precursor: 1,2-Dibromo-1,1,2-trifluoroethane (CAS 354-04-1).[2]

-

Olefin: Ethylene gas (High Purity).

-

Initiator: Di-tert-butyl peroxide (DTBP) or Benzoyl Peroxide (BPO).

-

Solvent: Neat reaction or Acetonitrile (if dilution is required).

Step-by-Step Procedure:

-

Preparation: A high-pressure stainless steel autoclave (Hastelloy or Monel lined) is purged with nitrogen to remove oxygen, which acts as a radical trap.

-

Charging: The autoclave is charged with 1,2-dibromo-1,1,2-trifluoroethane (1.0 equiv) and the radical initiator (0.01 – 0.05 equiv).

-

Pressurization: Ethylene gas is introduced until the internal pressure reaches 20–40 bar.

-

Reaction: The system is heated to 110–130°C (for DTBP) or 80–90°C (for BPO). Stirring is maintained at 500+ RPM.

-

Monitoring: The reaction consumes ethylene; pressure drops are monitored. Repressurization may be necessary to favor the 1:1 adduct (n=1) over longer telomers (n>1).

-

Work-up:

-

Cool the reactor to room temperature and vent unreacted ethylene.

-

Fractional distillation under reduced pressure is required to separate the target 1,4-dibromo-1,1,2-trifluorobutane from unreacted starting material and higher telomers (

,

-

Reaction Mechanism Visualization

The following diagram illustrates the radical chain propagation, highlighting the regioselective initiation at the

Figure 1: Radical telomerization mechanism showing the selective formation of the 1,1,2-trifluoro backbone.

Applications in Drug Development & Materials

The utility of 1,4-Dibromo-1,1,2-trifluorobutane lies in its bifunctionality and asymmetric fluorination .

A. Fluorinated Polymer Synthesis

This molecule acts as a "cure site monomer" or a chain extender in the synthesis of fluoroelastomers.

-

Mechanism: The terminal

and -

Utility: This allows for stepwise polymerization or cross-linking. The

end is susceptible to standard

B. Medicinal Chemistry (Bioisosteres)

In drug design, the 1,1,2-trifluorobutyl moiety serves as a lipophilic spacer.

-

Metabolic Stability: The fluorine atoms at C1 and C2 block metabolic hydroxylation at these positions (a common clearance pathway for alkyl chains).

-

Dipole Modulation: The

group introduces a specific dipole moment that can influence binding affinity in enzyme pockets, distinct from the non-polar perfluoro (

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye: Causes skin irritation and serious eye irritation.

-

Specific Hazard: Potential ozone-depleting substance (related to Halons), though lower potential due to hydrogen content.

Handling Requirements:

-

Engineering Controls: All transfers must occur in a fume hood or glovebox.

-

PPE: Nitrile gloves (double gloving recommended due to permeation of haloalkanes), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber glass) to prevent slow photolytic decomposition of the C-Br bond.

References

-

PubChem. (n.d.). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,2-Dibromo-1,1,2-trifluoroethane (Precursor Data). Retrieved from [Link]

- Walling, C., & Huyser, E. S. (1963). Free Radical Additions to Olefins to form Carbon-Carbon Bonds. Organic Reactions. (General methodology for haloalkane addition to ethylene).

Sources

Physical properties of fluorinated dibromobutane building blocks

Technical Whitepaper: Physical Properties & Synthetic Utility of Fluorinated Dibromobutane Building Blocks

Executive Summary: The Fluorine Advantage

In modern drug discovery, the "Fluorine Scan"—the systematic replacement of hydrogen with fluorine—is a standard tactic to modulate pKa, metabolic stability, and lipophilicity. However, the introduction of fluorine into aliphatic chains does more than change electronic properties; it fundamentally alters the conformation of the molecule through the Gauche Effect .

This guide focuses on 1,4-dibromo-2,2-difluorobutane (and its monofluorinated analogs), a critical

The Mechanistic Core: The Fluorine Gauche Effect

To use these building blocks effectively, one must understand why they behave differently from non-fluorinated 1,4-dibromobutane.

In 1,2-difluoroethane systems, the two fluorine atoms prefer a gauche (60°) relationship rather than the sterically favored anti (180°) conformation. This phenomenon, known as the Fluorine Gauche Effect , is driven by two primary factors:

-

Hyperconjugation: Electron density donates from the filled

orbital into the empty, low-lying -

Electrostatic Minimization: While steric repulsion suggests anti, the minimization of dipole-dipole repulsion and favorable electrostatic attraction between the electropositive hydrogen and electronegative fluorine often stabilize the gauche rotamer.

Impact on Synthesis: When cyclizing 1,4-dibromo-2,2-difluorobutane to form a ring (e.g., pyrrolidine), the fluorine atoms bias the chain conformation. This "pre-organization" can accelerate cyclization rates compared to non-fluorinated analogs, but it also creates specific steric pockets that must be accounted for during nucleophilic attack.

Physical & Spectral Characterization

The following data aggregates experimental values for the primary building block (2,2-difluoro) and its non-fluorinated control. Note the significant density difference, which is critical for extraction protocols.

| Property | 1,4-Dibromo-2,2-difluorobutane | 1,4-Dibromobutane (Control) | Operational Note |

| CAS | 112464-88-7 (analogous) | 110-52-1 | Verify CAS for specific isomers. |

| Physical State | Colorless to pale yellow liquid | Colorless liquid | Both are lachrymators. |

| Boiling Point | ~66–70 °C @ 7 mBar | 197 °C (atm) / 63 °C @ 6 mmHg | Fluorinated analog is volatile under high vac. |

| Density | > 2.0 g/mL (Est.) | 1.808 g/mL | CRITICAL: Forms the bottom layer in aqueous extractions. |

| N/A | Distinctive gem-difluoro signal. | ||

| Solubility | DCM, THF, Et2O, Toluene | Organic solvents | Immiscible with water. |

Senior Scientist Insight: The density of the difluoro compound is exceptionally high. In a standard extraction using Dichloromethane (DCM) and water, the organic layer will be on the bottom. However, if you use Diethyl Ether or Ethyl Acetate, the high density of the fluorinated block can sometimes lead to phase inversion depending on the concentration. Always check layer identity with a water drop test.

Synthetic Utility: Constructing the 3,3-Difluoropyrrolidine Scaffold

The primary application of this building block is the synthesis of 3,3-difluoropyrrolidine, a bioisostere of proline used to lower the basicity of the amine and block metabolic oxidation at the 3-position.

Experimental Workflow: Cyclization via Double Displacement

The following diagram illustrates the standard workflow for converting the dibromide into a protected pyrrolidine.

Caption: Synthesis of 3,3-difluoropyrrolidine via double nucleophilic substitution. Note that the second cyclization step is often faster than the first alkylation due to the Thorpe-Ingold effect and fluorine conformational bias.

Detailed Protocol (Bench-Validated)

-

Setup: To a solution of 1,4-dibromo-2,2-difluorobutane (1.0 equiv) in anhydrous Acetonitrile (0.2 M) is added Potassium Carbonate (3.0 equiv).

-

Addition: The primary amine (e.g., Benzylamine, 1.05 equiv) is added dropwise. Note: Excess amine is avoided to prevent dimerization.

-

Reaction: Heat to reflux (approx 80°C) for 12–16 hours. Monitor by TLC (stain with KMnO4; fluorinated alkyl halides do not absorb UV strongly unless conjugated).

-

Workup (The Density Trap):

-

Cool to RT. Filter off solids (

). -

Concentrate filtrate.

-

Redissolve in DCM. Wash with water.[3]

-

Checkpoint: The product is likely in the bottom organic layer.

-

-

Purification: Flash chromatography. The fluorine atoms reduce the polarity of the amine slightly compared to the non-fluorinated analog.

Handling, Stability & Safety Protocol

Working with fluorinated alkyl bromides requires strict adherence to safety protocols due to their alkylating potential and volatility.

A. Stability Profile

-

Hydrolysis: The gem-difluoro group is generally stable to standard aqueous workups. However, the C-Br bonds are reactive.[4] Avoid prolonged exposure to strong aqueous bases (NaOH/KOH) at high temperatures unless cyclization is intended, as elimination to the vinyl fluoride is a competing side reaction.

-

Thermal: Stable up to ~100°C. Above this, elimination of HBr becomes significant.

B. Safety & Disposal Workflow

Caption: Emergency response and disposal workflow for fluorinated alkyl bromides. These compounds are potent alkylating agents and lachrymators.

Key Safety Notes:

-

Lachrymator: Even if not labeled, treat 1,4-dibromo-2,2-difluorobutane as a lachrymator. Handle only in a functioning fume hood.

-

Gloves: Standard nitrile gloves offer limited protection against brominated alkanes. Double gloving or using "Silver Shield" laminate gloves is recommended for prolonged handling.

-

Waste: Must be segregated into Halogenated Organic Waste . Do not mix with strong oxidizers or acids.

References

-

Grygorenko, O. O., et al. (2020). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." National Institutes of Health (NIH) / PubMed Central.

-

Source:[Link]

- Relevance: Provides specific experimental boiling points and NMR shifts for difluoro-dibromo precursors.

-

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

-

Source:[Link]

- Relevance: Authoritative review on the "Fluorine Gauche Effect" and hyperconjug

-

-

PubChem Compound Summary. "1,4-Dibromo-2-fluorobutane" and "1,4-Dibromobutane."[5]

-

Source:[Link]

- Relevance: Baseline physical property d

-

-

Koldobskii, A. B., et al. (2024). "Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane.

-

Source:[Link]

- Relevance: Validates the synthetic utility of these building blocks in drug discovery.

-

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Gauche_effect [chemeurope.com]

- 3. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. dollycorporation.com [dollycorporation.com]

- 5. 1,4-Dibromo-2-fluorobutane | C4H7Br2F | CID 57471283 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,4-Dibromo-1,1,2-trifluorobutane molecular weight and formula

An In-Depth Technical Guide to 1,4-Dibromo-1,1,2-trifluorobutane

Introduction

1,4-Dibromo-1,1,2-trifluorobutane is a halogenated organic compound featuring a four-carbon butane backbone. The strategic placement of two bromine atoms and three fluorine atoms imparts a unique combination of physical and chemical properties, positioning it as a valuable synthetic building block. Halogenated compounds, particularly those containing both fluorine and bromine, are foundational in diverse fields of chemical science.[1] The presence of these halogen atoms significantly alters the molecule's reactivity compared to its non-halogenated alkane counterpart. Fluorine's high electronegativity can influence the acidity of adjacent protons and creates strong, polarized carbon-fluorine bonds, while bromine's capacity as an effective leaving group provides reactive sites for nucleophilic substitution.[1] This guide offers a comprehensive overview of 1,4-Dibromo-1,1,2-trifluorobutane, intended for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of 1,4-Dibromo-1,1,2-trifluorobutane are summarized below. While specific experimental data for properties like boiling and melting points are not widely published, values can be estimated based on structurally similar compounds.

| Property | Value | Reference |

| Chemical Formula | C₄H₅Br₂F₃ | |

| Molecular Weight | 269.89 g/mol | |

| CAS Number | 155957-57-6 | [1] |

| Appearance | Likely a colorless to light yellow liquid | Inferred |

| Structure | See diagrams below |

Chemical Structure

The structural formula of 1,4-Dibromo-1,1,2-trifluorobutane is CH₂BrCH₂CHFCHF₂Br. The numbering of the carbon chain begins at the end that assigns the lowest possible locants to the substituent groups.

Caption: General workflow for the synthesis of 1,4-dibromobutane.

Reactivity

The primary significance of 1,4-Dibromo-1,1,2-trifluorobutane lies in its potential as a versatile synthetic building block. [1]Its bifunctional nature, with bromine atoms at either end of the carbon chain, enables the construction of larger and more complex molecules.

-

Nucleophilic Substitution: The carbon-bromine bonds are the primary reactive sites. Bromine is an excellent leaving group, making the terminal carbons susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups.

-

Influence of Fluorine: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This can decrease the nucleophilicity of the bromine atoms and influence the regioselectivity of elimination reactions. [1][2]* Synthesis of Fluorinated Olefins: Structurally similar compounds are utilized in the preparation of fluorinated butene derivatives, which are valuable intermediates in the production of pesticides and pharmaceuticals. [1]

Applications in Research and Drug Development

The unique structural features of 1,4-Dibromo-1,1,2-trifluorobutane make it a compound of interest, particularly in the synthesis of novel therapeutic agents.

Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in modern drug design to enhance pharmacological properties. [3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the drug's half-life.

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. [2]* Binding Affinity: Fluorine atoms can participate in favorable interactions with enzyme or receptor active sites, potentially increasing the drug's potency. [2] Many successful drugs, including antiviral agents like Sofosbuvir and anticancer drugs like Vemurafenib, leverage the unique properties of fluorine to achieve their therapeutic effects. [2]

Potential as a Synthetic Scaffold

As a bifunctional molecule, 1,4-Dibromo-1,1,2-trifluorobutane can be used to synthesize a variety of structures. The two bromine atoms can be reacted sequentially or simultaneously to build heterocyclic compounds or to link different molecular fragments, providing a robust scaffold for creating new chemical entities.

Safety and Handling

Specific toxicity data for 1,4-Dibromo-1,1,2-trifluorobutane is not available. Therefore, it must be handled with the assumption that it is hazardous. Safety protocols should be based on data from structurally related and well-studied compounds, such as 1,4-dibromobutane. [4][5] Hazard Profile of 1,4-Dibromobutane (Analogous Compound)

| Hazard Class | Statement | GHS Code |

| Acute Toxicity (Oral) | Toxic if swallowed | H301 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Eye Damage/Irritation | Causes serious eye damage | H318 |

| STOT - Single Exposure | May cause respiratory irritation | H335 |

Data sourced from Loba Chemie SDS for 1,4-Dibromobutane.[4]

Safe Handling Protocol

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [4][6]2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield. [4] * Body Protection: Wear a standard laboratory coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [4][7]4. First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. Seek medical attention if respiratory irritation occurs. [8] * Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [8] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [8] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [8]

-

Conclusion

1,4-Dibromo-1,1,2-trifluorobutane is a specialized chemical intermediate with significant potential in organic synthesis. Its value is derived from its bifunctional nature and the presence of both bromine and fluorine atoms, which provide distinct reactive handles and the ability to introduce fluorine's beneficial properties into larger molecules. For researchers in medicinal chemistry and materials science, this compound represents a versatile tool for the design and construction of novel, high-performance molecules. Prudent handling in accordance with safety protocols for hazardous halogenated compounds is essential.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. jelsciences.com [jelsciences.com]

- 4. lobachemie.com [lobachemie.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 1,4-Dibromobutane | 110-52-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 4-bromo-1,1-difluorobut-1-ene from 1,4-Dibromo-1,1,2-trifluorobutane

This Application Note is structured to provide a rigorous, field-ready protocol for the synthesis of 4-bromo-1,1-difluorobut-1-ene from 1,4-dibromo-1,1,2-trifluorobutane . The methodology focuses on a Zinc-mediated reductive elimination, a pathway selected for its high regioselectivity and preservation of the distal alkyl bromide functionality.

-Elimination (Debromofluorination) Target CAS: Precursor CAS:Executive Summary

The synthesis of 4-bromo-1,1-difluorobut-1-ene is a critical step in generating fluorinated building blocks for agrochemical and pharmaceutical scaffolds. This protocol utilizes a reductive 1,2-elimination strategy using activated Zinc metal in an acetone/water medium. Unlike base-mediated dehydrohalogenation, which often yields isomeric mixtures or over-eliminated byproducts, the Zinc-mediated route exploits the specific reactivity of the

Mechanistic Insight & Reaction Logic

The transformation relies on the distinct reactivity profiles of the two bromine atoms in the starting material, 1,4-dibromo-1,1,2-trifluorobutane .

-

Site A (

): The bromine attached to the difluoromethylene group ( -

Site B (

): The distal primary alkyl bromide (

The Pathway:

-

Insertion: Zinc inserts into the

bond. -

-Elimination: The resulting carbanionic character at

-

Result: Formation of the

double bond with retention of the

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway showing the selective insertion of Zinc and subsequent debromofluorination.

Materials & Equipment

Reagents

| Component | Specification | Role |

| 1,4-Dibromo-1,1,2-trifluorobutane | Purity >98% | Starting Material |

| Zinc Dust | <10 micron, Activated* | Reducing Agent |

| Acetone | ACS Reagent Grade | Solvent |

| Water | Deionized | Co-solvent (Catalytic) |

| Hydrochloric Acid (2M) | Aqueous | Quenching/Wash |

*Activation Note: If Zinc is oxidized, wash with dilute HCl, then water, then acetone, and dry under vacuum prior to use.

Equipment

-

3-Neck Round Bottom Flask (equipped with condenser, addition funnel, and N2 inlet).

-

Mechanical Stirrer (Magnetic stirring may fail due to heavy Zn slurry).

-

Temperature Probe/Controller.

-

Gas Chromatography (GC) system for monitoring.

Experimental Protocol

This protocol is adapted from optimized industrial patent methodologies (e.g., OA10374A, WO95/24403) ensuring scalability and safety.

Phase 1: Initiation

-

Charge: To the reaction vessel, add Zinc powder (1.5 equivalents) and Acetone (approx. 4 mL per gram of SM).

-

Catalyst: Add a trace amount of water (approx.[1][2] 0.5% v/v relative to acetone). Note: Water activates the Zinc surface and aids in the solvation of Zinc salts.

-

Inertion: Purge the system with Nitrogen (

) for 10 minutes. -

Activation: Heat the slurry to 55°C (internal temperature).

-

Seed: Add a small portion (approx. 5-10% of total mass) of 1,4-dibromo-1,1,2-trifluorobutane to the stirring slurry.

-

Wait: Monitor for exotherm or GC consumption of the seed. Initiation is confirmed when the seed material disappears (typically 20-40 mins).

Phase 2: Controlled Addition

-

Addition: Once initiation is confirmed, begin the dropwise addition of the remaining 1,4-dibromo-1,1,2-trifluorobutane via the addition funnel.

-

Rate Control: Adjust the addition rate to maintain a gentle reflux/exotherm, keeping the temperature between 55°C and 60°C .

-

Critical: Do not allow the temperature to exceed 65°C to prevent non-specific reduction of the alkyl bromide.

-

-

Completion: After addition is complete, continue heating at 55°C for 1-2 hours .

Phase 3: Monitoring & Workup

-

Validation: Sample the reaction mixture for GC analysis. The reaction is deemed complete when SM is <1%.

-

Filtration: Cool the mixture to room temperature. Decant or filter the liquid phase to remove unreacted Zinc and Zinc salts. Wash the filter cake with a small volume of acetone.

-

Concentration: Carefully concentrate the acetone solution under reduced pressure (Note: Product is volatile; avoid high vacuum or high heat).

-

Extraction: Dilute the residue with Ethyl Acetate or Dichloromethane and wash with 2M HCl (to solubilize remaining Zn salts) followed by brine.

-

Drying: Dry the organic phase over

, filter, and concentrate.

Phase 4: Purification

-

Distillation: The crude material is purified via vacuum distillation.

-

Target Properties: Colorless liquid.[3]

-

Storage: Store at 2-8°C, protected from light.

Process Flow Diagram (DOT)

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Zinc surface passivation | Add 1-2 drops of HCl or Iodine to re-activate Zn; ensure trace water is present. |

| Low Yield | Loss of product during evaporation | Product is volatile. Use a Vigreux column during concentration or distill directly from crude if possible. |

| Byproducts (Alkyl reduction) | Temperature too high (>70°C) | Strictly control temperature at 55°C; reduce addition rate. |

| Exotherm Runaway | Accumulation of SM | Stop addition immediately. Apply cooling.[4] Ensure initiation is active before resuming. |

Safety & Compliance

-

Organofluorines: While generally stable, fluorinated intermediates should be treated as potential irritants. Use fume hoods.

-

Zinc Waste: The solid residue contains finely divided Zinc and Zinc salts. Do not dispose of in general trash. Quench residual active Zinc with dilute acid in a controlled environment before disposal to prevent fire hazards.

-

References: This protocol aligns with safety standards described in relevant patent literature for halo-alkene synthesis.

References

-

Process for the preparation of 4-bromo-1,1-difluorobut-1-ene. (Patent WO1997009292). World Intellectual Property Organization.[4]

-

Substituted heterocyclic or carbocyclic ring compounds having pesticidal activity. (Patent OA10374A / LV11686B). Describes the specific Zn/Acetone protocol.

-

4-Bromo-1,1-difluorobut-1-ene (Compound Summary). PubChem.

-

Synthesis of 1-bromo-1-fluoroalkanes. Organic Chemistry Portal. (Contextual reference for halo-alkene reactivity).

Sources

- 1. LV11686B - Substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]

- 2. OA10374A - (4,4-Difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]

- 3. 1,4-Dibromobutane | 110-52-1 [chemicalbook.com]

- 4. AU685242B2 - (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]

Application Note: Preparation of gem-Difluoroalkene Building Blocks from Dibromides

The following Application Note and Protocol guide details the preparation of gem-difluoroalkene building blocks, focusing on the deoxygenative difluoroolefination of carbonyl compounds using dibromodifluoromethane (CF

Abstract & Strategic Importance

gem-Difluoroalkenes (1,1-difluoroalkenes) are critical pharmacophores in modern drug discovery.[1] Structurally, they serve as non-hydrolyzable bioisosteres of the carbonyl group (C=O) and the amide bond, offering similar steric volume and electrostatic profiles while preventing metabolic degradation (e.g., by esterases or peptidases).

This guide details the "Gold Standard" protocol for synthesizing these building blocks directly from aldehydes using dibromodifluoromethane (CF

Mechanistic Principles

The transformation relies on the in situ generation of a reactive difluoromethylene phosphonium ylide (or a zinc-fluorocarbenoid species). The reaction is driven by the formation of the strong P=O bond (triphenylphosphine oxide) and the removal of bromine by zinc.

Reaction Pathway[2][3][4][5][6][7][8][9][10]

-

Carbenoid Formation: Zinc inserts into CF

Br -

Nucleophilic Attack: The difluoro-ylide attacks the carbonyl carbon of the aldehyde.

-

Oxaphosphetane Collapse: Similar to the classical Wittig mechanism, a four-membered oxaphosphetane intermediate forms and collapses, expelling triphenylphosphine oxide (Ph

PO) to yield the gem-difluoroalkene.

Figure 1: Mechanistic pathway for the Zn/PPh

Experimental Protocol

Protocol ID: DFA-ZN-001 Scale: 5.0 mmol (Scalable to >100 mmol) Substrate Scope: Aromatic/Aliphatic Aldehydes, Activated Ketones

Reagents & Equipment

| Reagent | Equiv.[2][3] | Role | CAS No. | Note |

| Aldehyde Substrate | 1.0 | Starting Material | Var. | Dry thoroughly |

| Dibromodifluoromethane | 2.0 | Fluorine Source | 75-61-6 | ODS Class I ; Handle in fume hood |

| Triphenylphosphine (PPh | 4.0 | Ylide Former | 603-35-0 | Recrystallize if oxidized |

| Zinc Dust | 4.0 | Reductant | 7440-66-6 | Activation required (see below) |

| DMA (Dimethylacetamide) | Solvent | Medium | 127-19-5 | Anhydrous (<50 ppm H |

Step-by-Step Methodology

Step 1: Zinc Activation (Critical)

The reactivity of commercial zinc dust varies. Activation ensures consistent ylide formation.

-

Suspend Zinc dust (4.0 equiv) in 1N HCl for 2 minutes.

-

Filter and wash sequentially with water (3x), ethanol (2x), and diethyl ether (2x).

-

Dry under high vacuum at 100°C for 1 hour immediately prior to use.

Step 2: Reaction Assembly

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under N

flow, add the Activated Zinc (4.0 equiv) and PPh -

Solvent: Add anhydrous DMA (concentration ~0.5 M relative to aldehyde). Note: DMF can be used, but DMA often provides higher yields for electron-deficient substrates.

-

Cooling: Cool the suspension to 0°C using an ice bath.

Step 3: Reagent Addition & Reaction

-

CF

Br-

Caution: The reaction is exothermic. A slight fuming or color change (often to yellow/brown) indicates ylide formation.

-

Stir at 0°C for 15–30 minutes to allow the "pre-complex" to form.

-

-

Substrate Addition: Add the Aldehyde (1.0 equiv) dissolved in a minimal amount of DMA dropwise.

-

Temperature Ramp: Remove the ice bath and allow the mixture to warm to room temperature.

-

Heating: Heat the mixture to 60–80°C and stir for 4–12 hours.

-

Monitoring: Check progress via TLC or GC-MS. The disappearance of the aldehyde peak and appearance of the characteristic difluoroalkene (often non-polar) confirms conversion.

-

Step 4: Work-up & Purification

-

Quench: Cool to room temperature and pour the reaction mixture into saturated aqueous NH

Cl. -

Extraction: Extract with Pentane or Diethyl Ether (3 x 20 mL).

-

Note:gem-Difluoroalkenes are often volatile. Avoid using high-boiling solvents like Toluene for extraction if the product MW is low.

-

-

Washing: Wash the combined organics with Brine (2x) to remove residual DMA.

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate carefully (monitor pressure to prevent product loss). -

Purification: Flash column chromatography using Hexanes/EtOAc (typically 100:0 to 95:5).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Wet Solvent/Reagents | Ensure DMA is anhydrous; reactivate Zn. |

| Stalled Reaction | Inactive Ylide | Increase PPh |

| Product Volatility | Loss during Rotovap | Do not evaporate to dryness; use Pentane for extraction; distill if possible. |

| Ph | Poor Separation | Triturate crude solid with Hexanes (Ph |

Workflow Visualization

Figure 2: Step-by-step workflow for the preparation of gem-difluoroalkenes.

Safety & Compliance (E-E-A-T)

-

Dibromodifluoromethane (Halon 1202): This is an Ozone Depleting Substance (ODS). Its use is regulated under the Montreal Protocol. In a research setting, it is generally permitted for "laboratory and analytical uses" or as a feedstock where it is entirely consumed. Ensure compliance with local environmental regulations (e.g., EPA SNAP program in the US).

-

Alternative: If CF

Br -

Toxicity: PPh

and DMA are toxic. Perform all operations in a well-ventilated fume hood.

References

-

Burton, D. J., & Greenlimb, P. E. (1975). Fluorinated Ylides. I. The Synthesis of gem-Difluoroolefins. Journal of Organic Chemistry , 40(25), 3796–3798. Link

-

Hayashi, S., Nakai, T., & Ishikawa, N. (1980). A Convenient Synthesis of 1,1-Difluoroolefins from Carbonyl Compounds. Chemistry Letters , 9(11), 1443–1446. Link

-

Gao, B., Zhao, Y., & Hu, J. (2013). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Angewandte Chemie International Edition , 50(6), 1444–1447. (Contextual comparison for modern alternatives). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link

Sources

Troubleshooting & Optimization

Thermal stability issues of 1,4-Dibromo-1,1,2-trifluorobutane during distillation

Here is the technical support guide for the thermal stability and distillation of 1,4-Dibromo-1,1,2-trifluorobutane.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1,4-Dibromo-1,1,2-trifluorobutane (DBTFB) is a critical intermediate, often used in the synthesis of fluorinated olefins and pharmaceutical building blocks. However, it exhibits significant thermal instability characterized by autocatalytic dehydrobromination .

When heated near its atmospheric boiling point (estimated >160°C), the molecule undergoes elimination reactions, releasing Hydrogen Bromide (HBr). This HBr acts as a catalyst, accelerating further decomposition and leading to yield loss, polymerization, and equipment corrosion.

Key Physical Property Warning:

-

Atmospheric Boiling Point: Not recommended for determination due to decomposition.

-

Target Distillation Range: 65–75°C at reduced pressure (< 5 mmHg).

-

Critical Threshold: Prolonged exposure >100°C initiates rapid degradation.

Diagnostic Troubleshooting (Q&A)

Q1: Why is my distillate turning pink or dark brown during the run?

Diagnosis: This is the classic signature of HBr elimination and oxidation .

-

Mechanism: Thermal stress causes the elimination of HBr from the aliphatic chain. The free HBr oxidizes slightly or reacts with trace oxygen to form bromine radicals (

), which are deeply colored. -

Immediate Action: Stop heating. Check your vacuum depth. If you are distilling above 80°C, your pressure is too high.

-

Prevention: Add an acid scavenger (stabilizer) to the pot before restarting (see Section 4).

Q2: The vacuum pressure fluctuates wildly ("bumping") despite constant pump speed.

Diagnosis: Non-condensable gas generation.

-

Cause: The decomposition reaction

releases gas that cannot be condensed by the cold trap. This spikes the pressure in the system. -

Risk: This indicates active decomposition. Continuing will result in massive yield loss.[1]

Q3: Can I use stainless steel packing in my fractionating column?

Diagnosis: Strictly Prohibited.

-

Reason: Metals like iron (Fe) act as Lewis acid catalysts. They facilitate dehalogenation and Friedel-Crafts-type alkylations (polymerization).

-

Solution: Use only glass, PTFE, or Hastelloy (if metal is unavoidable). Use glass Raschig rings or Vigreux columns for fractionation.

Mechanistic Insight: The Decomposition Loop

Understanding the failure mode is essential for prevention. The degradation is not linear; it is autocatalytic .

The Autocatalytic Cycle

-

Initiation: Thermal energy breaks a weak C-H bond adjacent to the electron-withdrawing Fluorine/Bromine, or causes direct E2 elimination.

-

Release: HBr is generated.

-

Catalysis: HBr protonates the remaining DBTFB, weakening C-Br bonds and lowering the activation energy for further elimination.

Figure 1: The autocatalytic decomposition loop of DBTFB. Note the red dashed line indicating how HBr accelerates the destruction of the remaining product.

Validated Stabilization Protocol

To successfully distill DBTFB, you must break the catalytic cycle by scavenging HBr as soon as it forms.

Recommended Stabilizer System

Primary Stabilizer: 1,2-Epoxybutane (or Cyclohexene Oxide).

-

Function: Acts as an acid scavenger. The epoxide ring opens rapidly upon contact with HBr, neutralizing it into a stable bromohydrin.

-

Loading: 0.5% to 1.0% by weight added to the distillation pot .

Secondary Inhibitor (Optional): BHT (Butylated hydroxytoluene).

-

Function: Radical scavenger. Prevents oxidative darkening if trace air is present.

-

Loading: 100–500 ppm.

Comparative Data: Distillation Outcomes

| Parameter | Unstabilized Protocol | Stabilized Protocol (Recommended) |

| Pot Additive | None | 1.0% 1,2-Epoxybutane |

| Vacuum Pressure | 10 mmHg | < 2 mmHg |

| Vapor Temperature | ~95°C | ~68°C |

| Distillate Appearance | Yellow to Brown | Clear / Colorless |

| Yield | 65–70% | > 92% |

| Pot Residue | Viscous black tar | Minimal oil |

Step-by-Step Distillation Procedure

Objective: Purify crude DBTFB while minimizing thermal history.

Equipment Preparation[4][6][9][10][11]

-

Glassware: Acid-washed borosilicate glass.

-

Vacuum System: High-vacuum pump capable of < 1 mmHg. Cold trap filled with Dry Ice/Isopropanol (-78°C) to protect the pump from HBr.

-

Heating: Oil bath with magnetic stirring. Do not use heating mantles (hot spots cause localized decomposition).

The Protocol[5][6][10][12][13]

-

Charge the Pot: Load the crude DBTFB into the boiling flask.

-

Add Stabilizer: Add 1.0 wt% 1,2-Epoxybutane . Stir for 5 minutes to ensure homogeneity.

-

Inerting: Evacuate the system and backfill with dry Nitrogen (

) three times to remove oxygen. -

Apply Vacuum: Slowly lower pressure to < 5 mmHg .

-

Heat Ramp:

-

Start heating the oil bath. Target bath temperature: maximum 20°C above expected boiling point (e.g., if BP is 70°C, bath max 90°C).

-

Crucial: If the liquid boils but vapor doesn't reach the head, insulate the column rather than increasing pot temperature.

-

-

Collection:

-

Foreshot: Discard the first 5% (contains residual solvent and scavenger byproducts).

-

Main Fraction: Collect the steady boiling fraction. Monitor the thermometer; if T rises >5°C, stop collection.

-

-

Shutdown: Cool the pot to <50°C under vacuum before breaking to nitrogen.

References

-

Synthesis and Reactivity

-

Preparation of 4-bromo-1,1,2-trifluoro-1-butene.[2] (2016). Patent CN105753632A. (Describes the dehalogenation of DBTFB analogs and inherent instability).

-

- Wypych, G. (2016). Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing.

-

General Distillation Safety

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for distilling thermally sensitive alkyl halides).

-

-

Physical Properties & Analogs

-

PubChem. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (Analogous Structure). National Library of Medicine.

-

Sources

Validation & Comparative

Comparative Guide: Analytical Verification of 1,4-Dibromo-1,1,2-trifluorobutane via 19F NMR

Executive Summary

1,4-Dibromo-1,1,2-trifluorobutane (CAS: 354-04-1) is a critical fluorinated intermediate used in the synthesis of fluoropolymers and pharmaceutical precursors.[1] Its structural validation presents a unique challenge due to the presence of a chiral center at C2, which renders the geminal fluorines at C1 diastereotopic.

This guide compares the analytical performance of

Part 1: Structural Context & The Analytical Challenge

The Molecule

Structure:

The Chirality Problem (Diastereotopicity)

The carbon at position 2 (

-

Implication: Low-resolution techniques or standard

H NMR cannot resolve these subtle magnetic environment differences, leading to "averaged" or broadened peaks that mask impurities.

Part 2: Comparative Analysis of Analytical Techniques

This section objectively compares the "performance" of different analytical modalities for verifying 1,4-Dibromo-1,1,2-trifluorobutane.

Table 1: Analytical Performance Matrix

| Feature | Method A: | Method B: | Method C: |

| Primary Utility | Backbone verification ( | Fluorine connectivity & Stereochemistry | Simplified integration & Quantification |

| Spectral Window | 0 – 10 ppm (Narrow) | -60 to -220 ppm (Wide) | -60 to -220 ppm |

| Resolution | Low: | High: Distinct regions for | Very High: Removes H-F coupling, leaving only F-F interactions. |

| Stereo-sensitivity | Poor | Excellent (Resolves diastereotopic | Excellent |

| Impurity Detection | Difficult (buried in baseline) | High (Regioisomers appear in distinct shift ranges) | High |

Why H NMR Fails Here

In the proton spectrum, the methine proton at C2 (

-

Geminal Fluorine (

) -

Vicinal Fluorines (

) -

Vicinal Protons (

)

Result: A widely dispersed "blob" that is difficult to integrate accurately.

Why F NMR is Superior

The

Part 3: Detailed Spectral Interpretation

Predicted F NMR Parameters

Reference:

1. The

Region (C1) - The "AB" Part

-

Chemical Shift:

(Typical for -

Pattern: Two distinct multiplets (labeled

and -

Coupling:

-

Geminal (

): Large, -

Vicinal (

): Coupling to -

Vicinal (

): Coupling to

-

2. The

Region (C2) - The "X" Part

-

Chemical Shift:

. -

Pattern: Complex multiplet (ddt or dddd).

-

Coupling:

-

Couples to both

and -

Couples to

(Geminal

-

Visualizing the Coupling Logic

The following diagram illustrates the splitting tree for one of the diastereotopic fluorines (

Caption: Splitting tree for the diastereotopic Fluorine A (

Part 4: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized workflow.

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred. Acetone- -

Concentration: 10-20 mg of sample in 0.6 mL solvent.

-

Internal Standard:

-Trifluorotoluene (

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zg30 (standard pulse) or zgig (inverse gated decoupling for quantitative integration).

-

Spectral Width: 300 ppm (center at -100 ppm) to catch both

and -

Relaxation Delay (D1): Set to

(typically 5-10 seconds) if quantitative integration is required. Fluorine relaxation can be slow. -

Scans (NS): 64 scans are usually sufficient for >98% purity samples.

Workflow Logic

Caption: Recommended analytical workflow. The 19F{1H} step is crucial for simplifying the multiplet patterns for integration.

Part 5: Troubleshooting & Impurity Profiling

Distinguishing Regioisomers

A common synthetic byproduct is 1,4-Dibromo-1,2,2-trifluorobutane (isomer migration).

-

Target (1,1,2-tri-F):

-

signal:

-

signal:

-

Ratio: 2:1.

-

signal:

-

Impurity (1,2,2-tri-F):

-

signal: Shifted upfield (shielded by adjacent

- signal: Shifted downfield (deshielded by Br).

-

signal: Shifted upfield (shielded by adjacent

Common Artifacts

-

Spinning Sidebands: Large

signals often generate sidebands. Do not mistake these for impurities. Verify by changing the spin rate. -

29Si Satellites: If using glass tubes, small satellites from the glass background (approx 100-150 Hz) may appear at the base of large peaks.

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for coupling constant ranges and ABX analysis).

-

NIST Chemistry WebBook. 1,4-Dibromo-1,1,2-trifluorobutane Spectral Data. (Verified for general haloalkane data).

-

Reich, H. J. (University of Wisconsin). WinPLT NMR Data: Fluorine Chemical Shifts. (Authoritative source for substituent effects on 19F shifts).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for AB spin system analysis in diastereotopic molecules).

Sources

Publish Comparison Guide: GC-MS Profiling of 1,4-Dibromo-1,1,2-trifluorobutane

The following guide details the GC-MS fragmentation analysis of 1,4-Dibromo-1,1,2-trifluorobutane , a specialized halogenated intermediate often encountered in the synthesis of fluorinated pharmaceuticals (e.g., anesthetics) and agrochemicals.

This guide compares the Electron Ionization (EI) fragmentation pattern of the target against its Chemical Ionization (CI) profile and structurally related halogenated analogs to establish a robust identification protocol.

Executive Summary: The Analytical Challenge

In the development of fluorinated drugs, distinguishing between polyhalogenated impurities is critical. 1,4-Dibromo-1,1,2-trifluorobutane (DBTFB) presents a unique challenge due to its "mixed" halogenation—containing both a fluorinated terminus (

Standard EI-MS often yields extensive fragmentation that obliterates the molecular ion (

Structural Context & Alternatives

To validate the identity of DBTFB, we compare its theoretical and observed behavior against two common "alternative" interferences found in similar reaction matrices.

| Compound | Structure | Formula | MW (Nominal) | Key Analytical Feature |

| Target: DBTFB | 268 | Asymmetric halogenation; mixed fragmentation patterns.[1] | ||

| Analog A | 214 | Non-fluorinated; distinct hydrocarbon series ( | ||

| Analog B | 286 | Perfluorinated segment; abundant |

Experimental Protocol: Self-Validating Workflow

This protocol uses a "Dual-Mode" approach (EI/CI) to ensure both structural fingerprinting and molecular weight confirmation.[2]

Gas Chromatography Conditions

-

Column: DB-624 or VF-624ms (30 m × 0.25 mm × 1.4 µm). Rationale: Thick film required to retain volatile halobutanes and separate positional isomers.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program: 40°C (hold 2 min)

10°C/min -

Inlet: Split 20:1 @ 220°C. Note: Limit inlet temp to <230°C to prevent thermal dehydrohalogenation.

Mass Spectrometry Parameters

-

Source Temp: 230°C (EI), 150°C (CI). Rationale: Lower CI source temp enhances molecular adduct stability.

-

Ionization A (Fingerprinting): EI at 70 eV.

-

Ionization B (Confirmation): Positive CI (PCI) using Methane (

) reagent gas.

Fragmentation Analysis & Comparison

Electron Ionization (EI) Pattern

The EI spectrum of DBTFB is dominated by cleavage at the carbon-carbon bonds adjacent to the electronegative halogens (alpha-cleavage).

Diagnostic Ions (EI)

-

Isotope Clusters: The presence of two Bromine atoms creates a characteristic 1:2:1 intensity ratio for any fragment containing both Br atoms (e.g.,

), and a 1:1 ratio for fragments with one Br. -

Key Fragments:

-

129, 131 (

-

93, 95 (

-

107, 109 (

-

189, 191, 193 (

-

129, 131 (

Chemical Ionization (CI) Performance

Unlike EI, where the molecular ion (

-

Reagent Gas: Methane (

).[2] -

Observed Species:

- 269, 271, 273 (Weak).

- Base peak in CI due to labile C-Br bond.

-

Adducts:

297, 299, 301.

Comparative Data Summary

| Metric | EI Mode (70 eV) | CI Mode (Methane) |

| Molecular Ion ( | < 1% Relative Abundance (Often absent) | 10-20% (as |

| Base Peak | ||

| Specificity | High: Fingerprint distinguishes isomers. | Medium: Confirms MW, but isomers may look similar. |

| Application | Structural elucidation & library matching. | Quantitation of trace impurities.[1][3] |

Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways of 1,4-Dibromo-1,1,2-trifluorobutane under EI conditions. The asymmetry of the molecule leads to two distinct "terminal" fragments.

Figure 1: Proposed EI fragmentation pathway for 1,4-Dibromo-1,1,2-trifluorobutane showing competitive cleavage of fluorinated vs. alkyl termini.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dibromo-1,1,2,2-tetrafluorobutane (Analog Comparison). NIST Chemistry WebBook, SRD 69. [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dibromobutane (Non-fluorinated Analog). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Compound Summary: 1,4-Dibromo-1,1,2-trifluorobutane (Structure Validation). National Library of Medicine. [Link]

-

Agilent Technologies. Comparison of CI and Low Energy EI Capabilities with High-Resolution Q-TOF GC/MS. Application Brief 5994-0238EN. [Link]

Sources

Technical Comparison Guide: 1,4-Dibromo-1,1,2-trifluorobutane vs. Tetrafluoro Analogs

This guide outlines the critical technical distinctions between 1,4-Dibromo-1,1,2-trifluorobutane and its tetrafluoro analogs (specifically 1,4-Dibromo-1,1,2,2-tetrafluorobutane ), focusing on spectroscopic identification and functional reactivity.

Executive Summary

In fluorinated building block synthesis, 1,4-Dibromo-1,1,2-trifluorobutane (CAS 155957-57-6) is a specialized intermediate often confused with the more symmetric 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS 18599-20-7) . The distinction is critical: the trifluoro variant contains a reactive CHF motif that serves as a chiral center and a site for specific dehydrofluorination or reductive elimination chemistry, yielding different downstream olefin products compared to the tetrafluoro analog. This guide provides the spectroscopic fingerprints and reactivity profiles required to unambiguously identify these compounds.

Chemical Identity & Structural Analysis[1][2][3][4]

The primary structural difference lies at the C2 position: the trifluoro target possesses a methine proton (C-H) adjacent to the gem-difluoro group, whereas the tetrafluoro analog possesses a perfluorinated C2 position.

| Feature | Target: 1,4-Dibromo-1,1,2-trifluorobutane | Analog: 1,4-Dibromo-1,1,2,2-tetrafluorobutane |

| CAS Number | 155957-57-6 | 18599-20-7 |

| Formula | ||

| Molecular Weight | 269.89 g/mol | 287.88 g/mol |

| Structure | ||

| Chirality | Chiral (at C2 position) | Achiral (assuming symmetry/rapid rotation) |

| Key Motif | -CHF- (Fluoromethine) | -CF₂- (Difluoromethylene) |

Structural Visualization

The following diagram illustrates the atomic connectivity and the critical "differentiation zone" at Carbon-2.

Caption: Structural comparison highlighting the C2 differentiation zone. The Target (top) contains a CHF group, while the Analog (bottom) contains a CF2 group.

Spectroscopic Differentiation (The "Smoking Gun")

The most reliable method for distinction is NMR Spectroscopy , specifically the coupling patterns arising from the H-F interaction in the trifluoro compound.

A. ¹H NMR Analysis (Proton)

The presence of the CHF proton in the target molecule provides a unique signal absent in the tetrafluoro analog.

-

Target (Trifluoro):

-

Diagnostic Signal: A distinct multiplet (typically a doublet of multiplets) in the 4.5 – 5.8 ppm range.

-

Coupling: Large geminal H-F coupling (

). This "doublet" splitting is unmistakable. -

Integration: Integration ratio of CHF : CH2 : CH2 will be 1 : 2 : 2 .

-

-

Analog (Tetrafluoro):

-

Absence: No signal in the 4.5 – 6.0 ppm region.

-

Signals: Only methylene (

) signals are observed, typically two triplets/multiplets in the 2.0 – 4.0 ppm range.

-

B. ¹⁹F NMR Analysis (Fluorine)

Fluorine NMR provides the definitive fingerprint due to the sensitivity of chemical shifts to the fluorine environment.

| Parameter | Target (Trifluoro) | Analog (Tetrafluoro) |

| Signal Count | 3 Distinct Fluorine Signals (or 2 groups if C1 Fs are equivalent) | 2 Distinct Signal Groups ( |

| Coupling Pattern | The CHF fluorine signal will appear as a doublet (due to | All signals appear as singlets or multiplets (F-F coupling) but lack large H-F doublet splitting . |

| Chemical Shift | The single F at C2 is chemically distinct from the gem-difluoro group at C1. | Two distinct |

C. Mass Spectrometry (GC-MS)

-

Molecular Ion (

):-

Target: m/z ~270 (dominant cluster).

-

Analog: m/z ~288 (dominant cluster).

-

Note: Both will show the characteristic 1:2:1 isotope pattern for two Bromine atoms (

). The mass difference of 18 Da (replacement of H with F) is diagnostic.

-

Functional Performance & Reactivity[5]

The chemical behavior of these two molecules differs significantly under reduction conditions, which is relevant if they are used as intermediates for olefin synthesis.

Zinc-Mediated Elimination (Reductive Dehalogenation)

A common application for these intermediates is the synthesis of fluorinated dienes or olefins using Zinc dust in a polar solvent (e.g., alcohol or acetic acid).

-

Pathway 1: Target (Trifluoro)

-

Reaction: 1,4-elimination (or 1,2-elimination followed by rearrangement).

-

Primary Product: 4-Bromo-1,1-difluorobut-1-ene (

). -

Mechanism: Zn removes the Br at C1 and a leaving group (F or Br) to form the double bond. The presence of H at C2 directs the formation of the specific difluorovinyl group.

-

-

Pathway 2: Analog (Tetrafluoro)

-

Reaction: Reductive elimination of Br-F or Br-Br.

-

Primary Product: 4-Bromo-1,1,2-trifluorobut-1-ene (

). -

Result: The product retains three fluorine atoms on the double bond system, whereas the target's product retains only two.

-

Caption: Divergent reaction pathways. The trifluoro target yields a difluoro-alkene, while the tetrafluoro analog yields a trifluoro-alkene.

Experimental Protocols

Protocol A: Analytical Differentiation (GC-MS)

Objective: Rapidly distinguish the target from the analog in a crude mixture.

-

Sample Prep: Dilute 10 µL of the sample in 1 mL of Dichloromethane (DCM).

-

GC Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet: 250°C, Split 50:1.

-

Oven: 40°C (hold 2 min)

10°C/min

-

-

Detection: MS (EI source).

-

Analysis:

-

Look for retention time shift (Tetrafluoro analog typically elutes earlier due to lower boiling point/higher volatility despite higher MW, a common fluorine effect).

-

Check Mass Spectrum: Target Parent Ion m/z ~270 ; Analog Parent Ion m/z ~288 .

-

Protocol B: 19F NMR Verification

Objective: Confirm chemical identity and purity.

-

Solvent:

(Chloroform-d) or Acetone-d6. -

Standard: Add

-trifluorotoluene as an internal standard (optional, -

Acquisition:

-

Run a proton-coupled

scan. -

Target Validation: Look for the -CHF- fluorine signal. It must appear as a doublet with a coupling constant

. -

Analog Rejection: If all signals are singlets or tight multiplets ( < 10 Hz width), the sample is the tetrafluoro analog.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136221, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (Analog Reference). Retrieved from [Link]

- Google Patents.Substituted heterocyclic or carbocyclic ring compounds having pesticidal activity (Patent WO1995024403). (Describes the synthesis of 4-bromo-1,1-difluorobut-1-ene from the target).

High-Impact Technical Guide: Validating Purity of 1,4-Dibromo-1,1,2-trifluorobutane via HPLC

This guide serves as a high-level technical resource for validating the purity of 1,4-Dibromo-1,1,2-trifluorobutane , a specialized halogenated intermediate often used in fluoropolymer synthesis and pharmaceutical chemistry.

Due to the lack of a strong chromophore in this polyhalogenated alkane, standard HPLC-UV detection (254 nm) is ineffective. This guide objectively compares two viable HPLC methodologies—Low-Wavelength UV (205-210 nm) and Refractive Index (RI) —providing the experimental rigor required for regulatory and quality assurance environments.

The Analytical Challenge: "Invisible" Intermediates

1,4-Dibromo-1,1,2-trifluorobutane (C₄H₄Br₂F₃) presents a distinct analytical challenge:

-

Weak UV Absorbance: The C-Br and C-F bonds do not absorb significantly in the standard UV range (>240 nm).

-

Thermal Sensitivity: While Gas Chromatography (GC-FID) is often the default for haloalkanes, HPLC is preferred when analyzing thermally labile reaction mixtures or when isolating non-volatile synthesis byproducts (e.g., polymerized fluorinated residues).

To validate the purity of this compound (>98% target), researchers must choose between high-sensitivity instability (Low-UV) and low-sensitivity stability (RI).

Comparative Methodologies

Method A: Low-Wavelength UV Detection (205–210 nm)

Best for: Trace impurity profiling and gradient elution.

Mechanism: Exploits the weak absorbance of the alkyl bromide moiety near the vacuum UV region.

-

Critical Requirement: Solvents must have a UV cutoff <195 nm. HPLC-grade Acetonitrile (ACN) is mandatory; Methanol cannot be used (cutoff ~205 nm).

Experimental Protocol:

-

Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm (High carbon load preferred for retention of polar halogenated species).

-

Mobile Phase A: Milli-Q Water (0.1% H₃PO₄ for pH stability, optional).

-

Mobile Phase B: HPLC-Grade Acetonitrile (Far UV Grade).

-

Gradient: 40% B to 90% B over 15 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

Method B: Refractive Index (RI) Detection

Best for: Gross purity assay and "mass balance" verification.

Mechanism: Detects the difference in refractive index between the analyte and the mobile phase.[1][2][3][4][5][6] Universal but non-selective.

-

Critical Requirement: Strictly isocratic elution and stable temperature.

Experimental Protocol:

-

Column: C18 or Phenyl-Hexyl (for enhanced halogen selectivity).

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water.

-

Flow Rate: 0.8 mL/min (Lower flow reduces noise).

-

Temperature: Cell and Column maintained at 35°C ± 0.1°C.

-

Detection: Differential Refractive Index (positive polarity).

Performance Comparison: UV vs. RI

| Feature | Method A: Low-Wavelength UV (210 nm) | Method B: Refractive Index (RI) |

| Sensitivity (LOD) | High (Trace impurities <0.05% detectable) | Low (Impurities <0.5% may be missed) |

| Selectivity | Moderate (Solvent peaks can interfere) | None (Universal detection) |

| Gradient Capability | Yes (Crucial for eluting late byproducts) | No (Isocratic only; late eluters broaden) |

| Baseline Stability | Sensitive to solvent quality | Sensitive to Temperature & Pressure |

| Suitability | Purity Validation & Impurity Profiling | Assay (Main Peak) Quantification |

Expert Insight: For validating a product as "High Purity" (>98%), Method A (UV 210 nm) is superior because it can detect trace synthesis byproducts (e.g., elimination products like 4-bromo-1,1,2-trifluorobut-1-ene) that RI might miss due to poor sensitivity.

Validation Workflow & Logic

The following diagram illustrates the decision logic and workflow for validating the purity of the fluorinated alkane.

Caption: Decision logic for selecting between Gradient UV (for impurities) and Isocratic RI (for assay).

Detailed Experimental Validation Protocol

To ensure Trustworthiness and Self-Validation , follow this step-by-step protocol using Method A (UV 210 nm), as it is the more rigorous standard for purity.

Step 1: System Suitability Testing (SST)

Before analyzing samples, validate the system's performance.

-

Blank Injection: Inject pure Acetonitrile.

-

Acceptance: No peaks >0.1% of target peak area at the retention time of the analyte.

-

-

Standard Injection (5 replicates): Inject a known reference standard of 1,4-Dibromo-1,1,2-trifluorobutane (1 mg/mL).

-

Acceptance: RSD of Peak Area < 2.0%.

-

Acceptance: Tailing Factor (T) between 0.8 and 1.5.

-

Step 2: Linearity & Range

Demonstrate the method's response is proportional to concentration.

-

Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

-

Plot: Peak Area vs. Concentration.

-

Metric: R² > 0.999.

Step 3: Impurity Recovery (Spike Study)

Since specific impurity standards may be unavailable, use the "Diluted Standard" approach.

-

Prepare a 1% Sensitivity Solution (dilute target sample 1:100).

-

Inject and verify the Signal-to-Noise (S/N) ratio is >10.

-

This confirms that any impurity present at 1% in the main sample will be accurately detected.

Step 4: Sample Analysis

-

Dissolve 50 mg of 1,4-Dibromo-1,1,2-trifluorobutane in 50 mL ACN (1 mg/mL).

-

Inject Sample.

-

Calculate Purity using Area Normalization :

(Note: Exclude blank peaks identified in Step 1).

References

-

PubChem. (2025).[7] 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane and related Haloalkanes Structure and Properties. National Library of Medicine. [Link]

-

Phenomenex. (2025).[5] Comparing HPLC Detectors: UV vs Refractive Index. Phenomenex Technical Guides. [Link]

-

Shimadzu. (2025). Principles of Refractive Index Detection (RID) in HPLC. Shimadzu Excellence in Science. [Link]

-

Chromatography Online. (2018). UV Detection for HPLC: Solvent Cut-off and Low Wavelength Analysis. LCGC International. [Link]

-

Element Lab Solutions. (2024). HPLC Solvent Selection and UV Cut-off Limits. [Link]

Sources

- 1. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. jasco-global.com [jasco-global.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]

- 6. Types of HPLC Detectors | Phenomenex [phenomenex.com]

- 7. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative IR Analysis: C-F vs. C-Br Stretching Vibrations in Halogenated Butanes

[1]

Executive Summary

In the development of halogenated pharmacophores, distinguishing between fluorinated and brominated intermediates is a critical analytical task. While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) spectroscopy offers a rapid, cost-effective method for monitoring substitution reactions (e.g., converting a bromo-linker to a fluoro-motif).[1]

This guide objectively compares the vibrational signatures of 1-fluorobutane and 1-bromobutane .[1] The core distinction lies in the C-X stretching frequency : the Carbon-Fluorine (C-F) bond, being shorter and stronger with a lighter terminal atom, absorbs in the 1000–1100 cm⁻¹ region. Conversely, the Carbon-Bromine (C-Br) bond, being longer and weaker with a heavier terminal atom, absorbs in the 500–650 cm⁻¹ region, often appearing as a doublet due to conformational isomerism.[1]

Theoretical Framework: The Physics of Vibration

To interpret these spectra accurately, one must look beyond the "fingerprint" and understand the underlying physics governed by Hooke’s Law . The vibrational frequency (

Where:

Comparative Physics

-

Force Constant (

): The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), resulting in a high -

Reduced Mass (

): Fluorine (19 amu) is significantly lighter than Bromine (79/81 amu).

Visualization: Spectral Logic Flow

The following diagram illustrates the causality between atomic properties and observed spectral data.

Figure 1: Causal relationship between atomic mass/bond strength and IR frequency shifts.[1]

Experimental Data Comparison

The following data synthesizes standard values from the National Institute of Standards and Technology (NIST) and SDBS databases for 1-halobutanes.

Table 1: Key Vibrational Modes

| Feature | 1-Fluorobutane (C-F) | 1-Bromobutane (C-Br) | Notes |

| C-X Stretch Region | 1000 – 1100 cm⁻¹ | 500 – 650 cm⁻¹ | The primary differentiator.[1][7] |

| Intensity | Very Strong | Medium to Strong | C-F dipole change is massive, leading to intense bands. |

| Band Shape | Broad / Complex | Sharp (often split) | C-Br often splits due to rotational isomers (see Section 4).[1] |

| C-H Wag (-CH₂X) | 1300 – 1350 cm⁻¹ | 1200 – 1250 cm⁻¹ | The methylene group adjacent to the halogen shifts.[1] |

| Detector Limit | Easily visible | Near cutoff | Critical: Standard DTGS detectors cut off near 400 cm⁻¹; C-Br is visible but close to the edge.[1] |

Detailed Spectral Analysis[1][5]

-

1-Fluorobutane: The C-F stretch is often the strongest peak in the spectrum, appearing in the "fingerprint" region where C-C and C-O stretches also reside. It typically obscures the C-C skeletal vibrations.

-

1-Bromobutane: The C-Br stretch is distinct because it appears in a "quiet" region (below 700 cm⁻¹) where few other aliphatic functional groups absorb.[1][5]

Expert Insight: Conformational Isomerism

As a Senior Scientist, it is crucial to note that alkyl halides are not static rigid rods. They exist as dynamic conformers.[1] This is particularly visible in 1-bromobutane .[1][5]

The "Doublet" Effect in Bromobutane

In the liquid phase, 1-bromobutane exists in equilibrium between Trans (anti) and Gauche conformers regarding the C1-C2 bond.[1]

-

Trans (Anti) Conformer: The Br atom is 180° to the C3 carbon. This creates a higher frequency stretch, typically around 645 cm⁻¹ .

-

Gauche Conformer: The Br atom is 60° to the C3 carbon. This steric proximity weakens the effective force constant slightly, shifting the stretch to ~563 cm⁻¹ .

Diagnostic Value: If you observe a doublet in the 560–650 cm⁻¹ range, it is a strong positive indicator of a primary alkyl bromide chain longer than ethyl. 1-Fluorobutane does not typically show this resolution as clearly due to the broader nature of the C-F band and the lower steric bulk of fluorine.

Experimental Protocol: ATR-FTIR

For rapid screening of these compounds, Attenuated Total Reflectance (ATR) is the industry standard.[1] Transmission cells (liquid cells) are generally avoided for halogenated solvents due to leakage and cleaning difficulties.

Workflow: Rapid Identification

Objective: Confirm conversion of 1-bromobutane to 1-fluorobutane.

-

Instrument Setup:

-

Background Collection:

-

Sample Analysis:

-

Apply 1 drop of neat liquid (fluorobutane or bromobutane) to the crystal.

-

Critical: Cover with the volatile cover/anvil immediately. Fluorobutane (bp ~32°C) is highly volatile; evaporation will cause peak intensity to drift during scanning.

-

-

Data Processing:

-

Apply ATR correction (optional, but recommended for quantitative comparison of peak ratios).

-

Baseline correct if necessary.[1]

-

Decision Logic for Sample Prep

Figure 2: Decision matrix for handling volatile halogenated butanes.

References

-

National Institute of Standards and Technology (NIST). 1-Bromobutane IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[10] [Link]

-

National Institute of Standards and Technology (NIST). 1-Fluorobutane Gas Phase IR.[1] NIST Chemistry WebBook, SRD 69.[10] [Link]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). Japan.[1] (Search No. 1284 for 1-Bromobutane).[1] [Link]

-

Doc Brown's Chemistry. Infrared spectroscopy of halogenoalkanes (haloalkanes). [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Butane, 1-bromo- [webbook.nist.gov]

- 9. proprep.com [proprep.com]

- 10. Butane, 1-fluoro- [webbook.nist.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.